Cas no 15917-50-7 (Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) structure
15917-50-7 structure
Product Name:Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
N.o CAS:15917-50-7
MF:C25H27NO
MW:357.487986803055
CID:183561
PubChem ID:3036702
Update Time:2025-04-19

Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
    • 2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
    • TAMOXIFEN
    • (Z)-2-(4-(1,2-Diphenyl-1-propenyl)phenoxy)-N,N-dimethylethanamine
    • Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-
    • ethanamine, 2-[4-[(1Z)-1,2-diphenyl-1-propen-1-yl]phenoxy]-N,N-dimethyl-
    • Q27272393
    • 15917-50-7
    • SCHEMBL17164697
    • Tamoxifen Citrate Imp. D (EP) Z-Isomer; Tamoxifen Imp. D (EP) Z-Isomer; 2-[4-[(Z)-1,2-Diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine; Tamoxifen Citrate Impurity D as Z-Isomer; Tamoxifen Impurity D as Z-Isomer
    • 2-(4-((Z)-1,2-DIPHENYLPROP-1-ENYL)PHENOXY)-N,N-DIMETHYLETHANAMIN
    • 9D8W3B5C6R
    • UNII-9D8W3B5C6R
    • Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-,(Z)-
    • CHEMBL93023
    • (Z)-desethyl methyl tamoxifen
    • Desethyl methyl tamoxifen, (Z)-
    • Inchi: 1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20-
    • Chave InChI: YBZBQYHSLRTDHL-QQTULTPQSA-N
    • SMILES: O(CCN(C)C)C1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C(/C)\C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 357.20941
  • Massa monoisotópica: 357.209264485g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 449
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.7
  • Superfície polar topológica: 12.5Ų

Propriedades Experimentais

  • Densidade: 1.052±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: 几乎不溶 (0.012 g/L) (25 ºC),
  • PSA: 12.47
Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel